3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one
Description
Properties
Molecular Formula |
C16H11ClN2O2 |
|---|---|
Molecular Weight |
298.72 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C16H11ClN2O2/c17-11-7-5-10(6-8-11)15(20)9-14-16(21)19-13-4-2-1-3-12(13)18-14/h1-8H,9H2,(H,19,21) |
InChI Key |
PFUPENWSRATQRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)CC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-Chlorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one typically involves the condensation of quinoxaline derivatives with 4-chlorophenyl ketones. One common method includes the reaction of quinoxaline-2,3-dione with 4-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-Chlorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-(4-Chlorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 3-(2-(4-Chlorophenyl)-2-oxoethyl)quinoxalin-2(1H)-one involves its interaction with various molecular targets. For instance, as a kinase inhibitor, it can bind to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related quinoxaline and quinazoline derivatives, focusing on substituents, molecular properties, and available
Key Observations
Substituent Electronic Effects :
- The 4-chlorophenyl group in the target compound provides stronger electron-withdrawing effects compared to 4-fluoro (moderate withdrawal) and 4-methoxy (electron-donating) substituents. This may influence redox behavior, solubility, and interactions with enzymes or receptors.
- The thiophene substituent in the analog from introduces a sulfur atom, which could alter pharmacokinetic properties via increased lipophilicity or metal coordination.
Molecular Weight and Bioavailability :
- The target compound (MW ~298.72) is heavier than the fluorophenyl derivative (MW 282.28) but lighter than the methoxyphenyl analog (MW 294.30). Higher molecular weight may affect membrane permeability and oral bioavailability.
Spectral and Crystallographic Data: While direct data for the target compound are lacking, studies on 2-(4-chlorophenyl)-2-oxoethyl esters (e.g., 2-chlorobenzoate derivatives) highlight the role of Cl in stabilizing molecular conformations via C–Cl···π interactions. Similar effects may apply to the quinoxaline core.
Biological Activity
3-[2-(4-chlorophenyl)-2-oxoethyl]-1H-quinoxalin-2-one is a heterocyclic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its potential applications as an antimicrobial and anticancer agent, among other therapeutic properties.
The molecular formula of this compound is with a molecular weight of 298.72 g/mol. The compound features a quinoxaline core, a 4-chlorophenyl group, and an oxoethyl substituent, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H11ClN2O2 |
| Molecular Weight | 298.72 g/mol |
| IUPAC Name | This compound |
| InChI Key | PFUPENWSRATQRL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases by binding to their ATP-binding sites. This inhibition disrupts critical signaling pathways involved in cell proliferation and survival, which is particularly relevant in cancer therapy. Additionally, the compound exhibits antimicrobial properties, which are being explored for potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that quinoxaline derivatives, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds with similar structures can inhibit the growth of colorectal cancer cells by targeting multiple mechanisms such as tubulin polymerization and topoisomerase II-DNA interactions .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies indicate that it possesses significant inhibitory effects against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A study investigated the effects of several quinoxaline derivatives on HCT-116 and LoVo colorectal cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity, with IC50 values significantly lower than those of established chemotherapeutics .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on a series of quinoxaline derivatives to determine the structural features contributing to their biological activities. This study highlighted that modifications at specific positions on the quinoxaline ring could enhance anticancer potency and selectivity against cancer cells .
Q & A
Q. What safety protocols are critical when handling reactive intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
